![molecular formula C18H23N3 B2363285 {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine CAS No. 1016703-42-6](/img/structure/B2363285.png)

{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

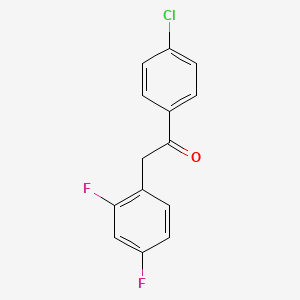

“{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine” is a chemical compound with the CAS Number: 1016703-42-6 . It has a molecular weight of 281.4 . The compound is stored at room temperature and is available in powder form .

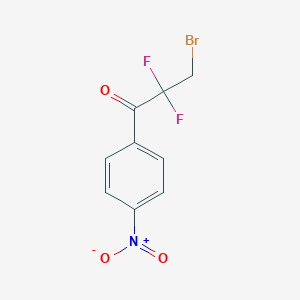

Molecular Structure Analysis

The IUPAC name of this compound is “{2-[(4-phenyl-1-piperazinyl)methyl]phenyl}methanamine” and its Inchi Code is "1S/C18H23N3/c19-14-16-6-4-5-7-17(16)15-20-10-12-21(13-11-20)18-8-2-1-3-9-18/h1-9H,10-15,19H2" .Physical And Chemical Properties Analysis

“{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine” is a solid substance stored at room temperature . It has a molecular weight of 281.4 .Scientific Research Applications

Synthesis and Chemical Properties

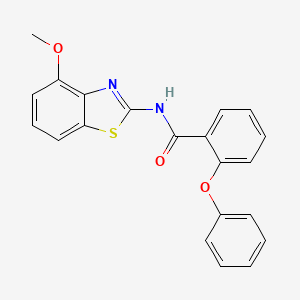

Synthesis Techniques : The synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a compound structurally related to {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine, was achieved using a 1,3-dipolar cycloaddition reaction. This indicates a method for constructing similar complex molecules (Aouine, El Hallaoui, & Alami, 2014).

Structural Optimization : Research on the structural optimization of similar molecules, such as N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, has been conducted. These studies contribute to understanding how slight alterations in chemical structure can significantly impact biological activity and receptor targeting (Yang et al., 2012).

Biological and Medicinal Research

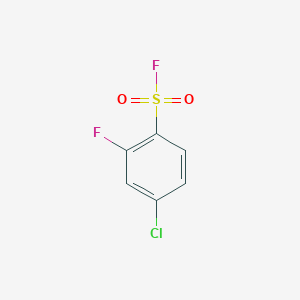

Anticancer Research : Studies on Iron(III) complexes of pyridoxal Schiff bases, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have shown remarkable photocytotoxicity in various cancer cells, indicating potential applications in cancer therapy (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Antimicrobial Activity : Compounds like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and shown variable degrees of antibacterial and antifungal activities. This suggests the potential of {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine derivatives in antimicrobial research (Visagaperumal et al., 2010).

Material Science and Catalysis

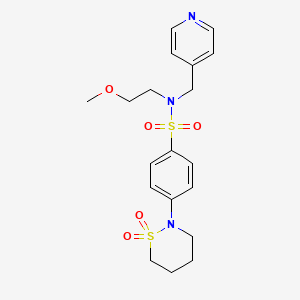

- Catalysis Applications : Research on compounds such as (4-Phenylquinazolin-2-yl)methanamine has led to the development of N-heterocyclic ruthenium(II) complexes, which demonstrated excellent conversions in transfer hydrogenation reactions. This highlights potential applications in catalysis and material science (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Drug Design and Pharmacology

- Receptor Targeting and Drug Design : Studies on compounds structurally similar to {2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine, like sigma ligands, have shown high affinity for sigma 1 and sigma 2 binding sites, along with interactions with serotonin and dopamine receptors. This suggests their potential in drug design targeting these receptors (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Mechanism of Action

- AChE inhibition leads to increased levels of ACh, which is crucial for cognitive functions, including memory and learning .

- AChE inhibition by this compound helps maintain optimal ACh levels, supporting memory and cognition .

- However, the compound’s selectivity for AChE over butyrylcholinesterase (BuChE) is essential to avoid unwanted side effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

: Wei, B.-B., Han, C., Shang, P.-P., Guo, X.-Y., Bai, L.-G., & Ma, Z.-Y. (2022). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 31(8), 1901–1915. Read more

Safety and Hazards

properties

IUPAC Name |

[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c19-14-16-6-4-5-7-17(16)15-20-10-12-21(13-11-20)18-8-2-1-3-9-18/h1-9H,10-15,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHCKLZZRXPGSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2CN)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)

![N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363206.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2363213.png)

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)